molecular formula C6H8N2S B6237585 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole CAS No. 59580-01-7

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Cat. No.: B6237585
CAS No.: 59580-01-7
M. Wt: 140.2
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Description

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is a heterocyclic organic compound characterized by its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrano[4,3-c]pyrazole derivatives .

Scientific Research Applications

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole can be compared with other similar heterocyclic compounds, such as:

    Thiopyran derivatives: These compounds share the thiopyran ring structure but may differ in their substituents and overall properties.

    Pyrazole derivatives: Compounds with a pyrazole ring that may exhibit different chemical and biological activities.

    Thienopyran derivatives: These compounds have a similar fused ring structure but with a thiophene ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

59580-01-7

Molecular Formula

C6H8N2S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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